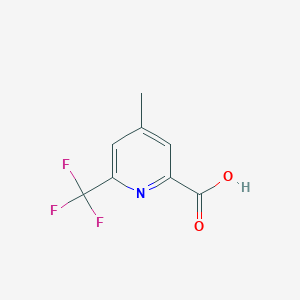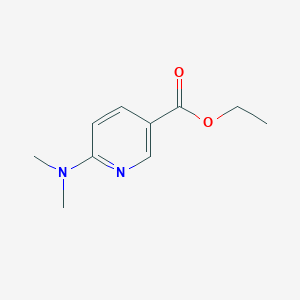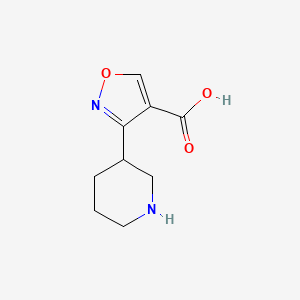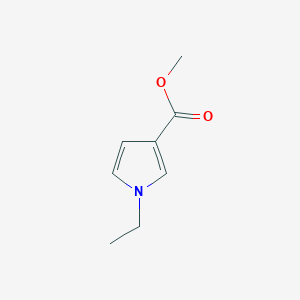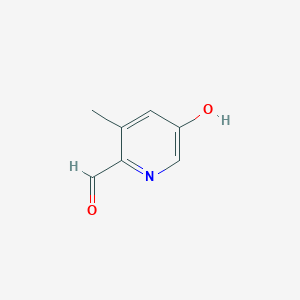
5-Hydroxy-3-methylpicolinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-3-methylpicolinaldehyde is an organic compound with the molecular formula C7H7NO2 It is a derivative of picolinaldehyde, featuring a hydroxyl group at the fifth position and a methyl group at the third position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-3-methylpicolinaldehyde typically involves the functionalization of picolinaldehyde derivatives. One common method includes the hydroxylation of 3-methylpicolinaldehyde using appropriate oxidizing agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using advanced catalytic systems. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in substitution reactions, where the hydroxyl or aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products:
Oxidation: Formation of 5-hydroxy-3-methylpicolinic acid.
Reduction: Formation of 5-hydroxy-3-methylpicolinyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-3-methylpicolinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials and chemical intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-3-methylpicolinaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. Additionally, its ability to undergo redox reactions contributes to its biological effects.
Vergleich Mit ähnlichen Verbindungen
- 5-Hydroxy-2-methylpicolinaldehyde
- 3-Hydroxy-6-methylpicolinaldehyde
- 5-Hydroxy-3-ethylpicolinaldehyde
Comparison: 5-Hydroxy-3-methylpicolinaldehyde is unique due to the specific positioning of the hydroxyl and methyl groups on the pyridine ring. This structural arrangement influences its chemical reactivity and biological activity, distinguishing it from other similar compounds. The presence of the hydroxyl group at the fifth position enhances its ability to participate in hydrogen bonding and redox reactions, making it a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C7H7NO2 |
|---|---|
Molekulargewicht |
137.14 g/mol |
IUPAC-Name |
5-hydroxy-3-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H7NO2/c1-5-2-6(10)3-8-7(5)4-9/h2-4,10H,1H3 |
InChI-Schlüssel |
DASZMNAXFYMDCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


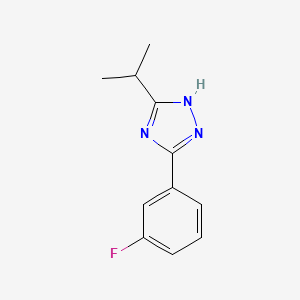

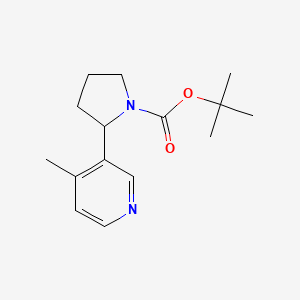

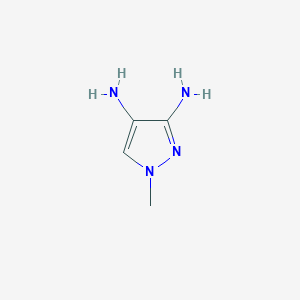
![2-(7-(4-Nitrobenzoyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B15059382.png)
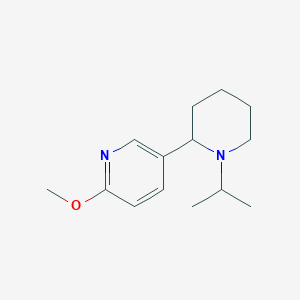
![7-Fluoro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B15059393.png)

